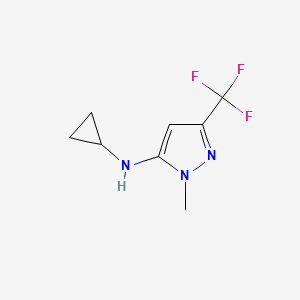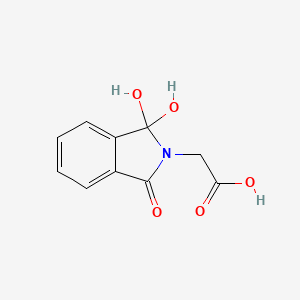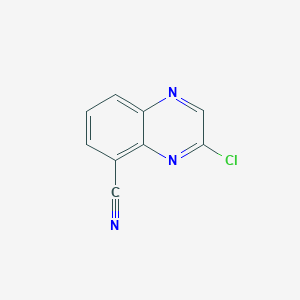
3-Chloro-5-quinoxalinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-quinoxalinecarbonitrile is a heterocyclic organic compound with a quinoxaline core structure. This compound is characterized by the presence of a chlorine atom at the 3rd position and a cyano group at the 5th position of the quinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-quinoxalinecarbonitrile typically involves the reaction of appropriate quinoxaline derivatives with chlorinating and cyanating agentsThe reaction conditions often involve the use of solvents such as acetonitrile or methanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-quinoxalinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, thiols, and alkoxides are commonly used. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, quinoxaline oxides, and various quinoxaline derivatives with functional groups introduced through coupling reactions .
Applications De Recherche Scientifique
3-Chloro-5-quinoxalinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 3-Chloro-5-quinoxalinecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aryl-2-quinoxalinecarbonitrile: Known for its hypoxic selective anti-tumor activity.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various heterocyclic systems.
Uniqueness
3-Chloro-5-quinoxalinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and cyano groups make it a versatile intermediate for further functionalization, setting it apart from other quinoxaline derivatives .
Propriétés
Formule moléculaire |
C9H4ClN3 |
|---|---|
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
3-chloroquinoxaline-5-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-8-5-12-7-3-1-2-6(4-11)9(7)13-8/h1-3,5H |
Clé InChI |
LBSTUNYOSBMLJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=CC(=N2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


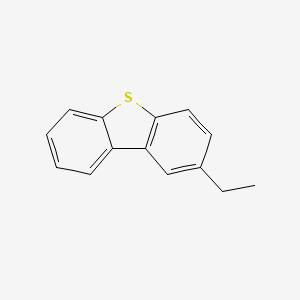
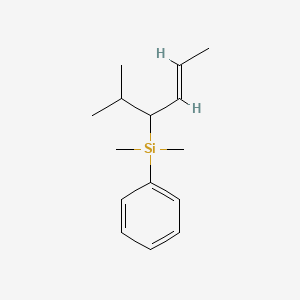


![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)

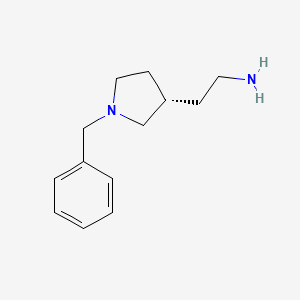
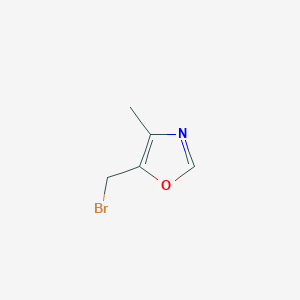
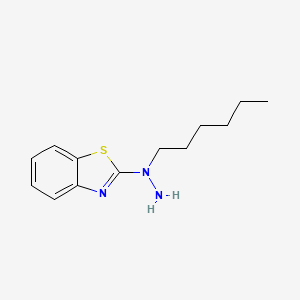
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
